7-Keto-dehydroepiandrosterone
Overview
Description
7-Ketodehydroepiandrosterone, commonly known as 7-Keto-DHEA, is a metabolite of dehydroepiandrosterone (DHEA). It is a steroid prohormone produced by the metabolism of DHEA. Unlike DHEA, 7-Keto-DHEA is not converted to testosterone or estrogen by the human body . This compound has gained attention for its potential benefits in weight loss and metabolism enhancement .
Mechanism of Action
Target of Action
7-Keto-dehydroepiandrosterone (7-keto-DHEA) is a steroid prohormone produced by metabolism of the prohormone dehydroepiandrosterone (DHEA) . This makes it a potentially more useful relative of the DHEA steroid when used as a supplement .
Mode of Action
7-keto-DHEA might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat . It may inhibit the activity of enzymes involved in the production and storage of fat cells . By doing so, it may prevent the body from storing excess fat and promote the breakdown of existing fat stores .
Pharmacokinetics
Sustained baseline elevation of adg, a distal dht metabolite, raises concerns about the potential negative impact of dhea supplementation on the prostate gland .
Result of Action
7-keto-DHEA might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat . Research has shown that 7-Keto can help enhance the activity of immune cells, such as T cells and natural killer cells, which are responsible for fighting off pathogens and cancer cells .
Action Environment
The action of 7-keto-DHEA can be influenced by various environmental factors. For instance, dieting is usually accompanied by reduced resting metabolic rate, obese persons may benefit from using 7-keto-DHEA when dieting due to increased metabolic rate . The safety profile of 7-keto-dhea is generally well-tolerated with a low side-effect profile, but changes in blood hormone parameters have been reported .
Biochemical Analysis
Biochemical Properties
7-Keto-dehydroepiandrosterone is involved in various biochemical reactions. It is not directly converted to testosterone or estrogen by the human body . This makes it a potentially more useful relative of the DHEA steroid when used as a supplementation .
Cellular Effects
This compound might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat
Molecular Mechanism
It is known that it is not directly converted to testosterone or estrogen by the human body
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a steroid prohormone produced by metabolism of the prohormone dehydroepiandrosterone (DHEA)
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Keto-DHEA can be synthesized from DHEA through a series of oxidation reactions. The primary synthetic route involves the oxidation of DHEA using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 7-Keto-DHEA involves large-scale oxidation of DHEA using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Keto-DHEA undergoes various chemical reactions, including:
Oxidation: Conversion of DHEA to 7-Keto-DHEA.
Reduction: Reduction of 7-Keto-DHEA to its corresponding alcohols.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include 7-hydroxy-DHEA, 7-oxo-DHEA, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Investigated for its role in metabolic processes and hormone regulation.
Industry: Utilized in the production of dietary supplements aimed at weight management and metabolic support.
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone (DHEA): The parent compound from which 7-Keto-DHEA is derived.
7-Hydroxy-DHEA: Another metabolite of DHEA with similar metabolic effects.
Androsta-3,5-diene-7,17-dione (Arimistane): A metabolite of 7-Keto-DHEA known for its aromatase inhibition properties.
Uniqueness of 7-Keto-DHEA
7-Keto-DHEA is unique in that it does not convert to sex hormones like testosterone and estrogen, reducing the risk of hormonal side effects . It is also more effective in promoting thermogenesis and metabolic rate enhancement compared to its parent compound, DHEA .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRGOTLNGIBVFL-GINZOMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024029 | |
Record name | 7-Ketodehydroepiandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566-19-8 | |
Record name | 7-Oxo-DHEA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxodehydroepiandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ketodehydroepiandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-KETO-DEHYDROEPIANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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